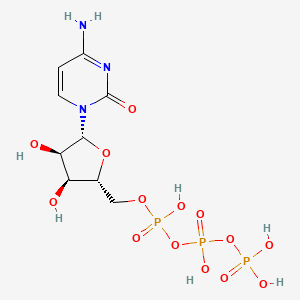

Cytidine-5'-triphosphate

Description

Cytidine-5'-triphosphate is a natural product found in Apis cerana and Homo sapiens with data available.

Cytidine Triphosphate is a cytosine derived nucleotide comprised of three phosphate groups esterified to the deoxyribose sugar moiety. Nucleotide metabolism is upregulated in cancer cells; therefore, this nucleotide could be used as a biomarker to detect the presence of cancer cells.

Cytidine 5'-(tetrahydrogen triphosphate). A cytosine nucleotide containing three phosphate groups esterified to the sugar moiety.

Structure

3D Structure

Properties

IUPAC Name |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDQPRRSZKQHHS-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N3O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889324 | |

| Record name | Cytidine 5'-(tetrahydrogen triphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cytidine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000082 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

65-47-4 | |

| Record name | 5′-CTP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytidine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine-5'-Triphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cytidine 5'-(tetrahydrogen triphosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cytidine 5'-(tetrahydrogen triphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytidine 5'-(tetrahydrogen triphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYTIDINE TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0118UX80T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cytidine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000082 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215 - 218 °C | |

| Record name | Cytidine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000082 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Linchpin of Transcription: A Technical Guide to the Role of Cytidine-5'-Triphosphate in RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine-5'-triphosphate (CTP) is a fundamental building block for the synthesis of RNA, playing an indispensable role in the accurate and efficient transcription of the genetic code.[1] Beyond its function as a substrate for RNA polymerases, the intracellular concentration of CTP is tightly regulated, and its availability is a critical determinant of cellular proliferation and homeostasis.[2] This technical guide provides an in-depth exploration of the multifaceted role of CTP in RNA synthesis. It delves into the de novo biosynthesis of CTP, the intricate regulation of CTP synthase, the kinetics of CTP incorporation into the nascent RNA chain, and the experimental methodologies used to investigate these processes. Quantitative data are presented in structured tables, and key pathways and experimental workflows are visualized to provide a comprehensive resource for researchers and professionals in drug development.

Introduction: The Essential Role of CTP in Cellular Metabolism

Cytidine-5'-triphosphate (CTP) is a pyrimidine nucleotide that serves as a crucial component in various cellular processes.[2] It is a vital precursor for the synthesis of RNA and DNA, and it also plays a significant role in phospholipid biosynthesis and protein glycosylation.[2][3] The cellular concentration of CTP is often the lowest among the ribonucleoside triphosphates, making its synthesis a critical and tightly regulated process.[4] This regulation ensures that CTP is available in sufficient quantities to meet the demands of a proliferating cell while avoiding the potential toxicity of nucleotide pool imbalances.[5]

CTP Biosynthesis and its Regulation

The primary route for CTP production in the cell is the de novo synthesis pathway, catalyzed by the enzyme CTP synthase (CTPS).[6] This enzyme facilitates the ATP-dependent conversion of uridine-5'-triphosphate (UTP) to CTP, with glutamine serving as the nitrogen donor.[6][7]

The CTP Synthase Reaction

The synthesis of CTP from UTP is a two-step process that occurs within the active site of CTP synthase. First, the γ-phosphate of ATP is transferred to the C4 position of UTP, forming a highly reactive 4-phospho-UTP intermediate. Second, ammonia, generated from the hydrolysis of glutamine in the glutamine amidotransferase domain of the enzyme, attacks the C4 position of the intermediate, displacing the phosphate and forming CTP.[8]

Regulation of CTP Synthase Activity

The activity of CTP synthase is subject to complex regulation, ensuring that CTP levels are maintained within a narrow physiological range. This regulation occurs through multiple mechanisms:

-

Allosteric Regulation: CTP synthase is allosterically activated by guanosine-5'-triphosphate (GTP), which promotes the hydrolysis of glutamine.[3][8] Conversely, the product of the reaction, CTP, acts as a feedback inhibitor by competing with UTP for binding to the active site.[7][8]

-

Phosphorylation: In eukaryotes, CTP synthase activity is modulated by phosphorylation. For instance, in Saccharomyces cerevisiae, phosphorylation by protein kinases A and C stimulates enzyme activity.[5] In human cells, phosphorylation of CTP synthase 1 (CTPS1) by glycogen synthase kinase 3 (GSK3) can inhibit its activity.[8]

-

Oligomerization: CTP synthase exists in an equilibrium between inactive dimeric and active tetrameric forms. The binding of substrates (ATP and UTP) promotes the formation of the active tetramer.[4][9]

Below is a diagram illustrating the regulatory pathway of CTP synthase.

Caption: A diagram illustrating the allosteric and post-translational regulation of CTP synthase activity.

The Role of CTP in RNA Synthesis

CTP is one of the four essential ribonucleoside triphosphates (rNTPs), along with ATP, GTP, and UTP, that serve as the monomeric units for the synthesis of RNA by RNA polymerases.[1]

Incorporation of CTP into the Nascent RNA Chain

During the elongation phase of transcription, RNA polymerase moves along the DNA template and catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing RNA chain and the α-phosphate of the incoming CTP molecule, when a guanine (G) residue is encountered on the template strand. This reaction is accompanied by the release of pyrophosphate (PPi).

Kinetics of CTP Incorporation

The efficiency and fidelity of RNA synthesis are determined by the kinetic parameters of the RNA polymerase for each of the four rNTPs. These parameters include the Michaelis constant (Km), which reflects the substrate concentration at half-maximal reaction velocity, and the maximal rate of incorporation (kpol).

| Parameter | Value | Organism/Enzyme | Reference |

| Kd for CTP | 39 ± 3 µM | Hepatitis C Virus NS5B RNA Polymerase | [10] |

| kpol for CTP | 16 ± 1 s⁻¹ | Hepatitis C Virus NS5B RNA Polymerase | [10] |

| Km for UTP (for CTPS) | 280 ± 310 µmol/L | Human Lymphocytes (resting) | [11] |

| Vmax for CTPS | 83 ± 20 pmol/min | Human Lymphocytes (resting) | [11] |

| Km for UTP (for CTPS) | 230 ± 280 µmol/L | Human Lymphocytes (activated) | [11] |

| Vmax for CTPS | 379 ± 90 pmol/min | Human Lymphocytes (activated) | [11] |

Table 1: Kinetic parameters related to CTP utilization and synthesis.

Intracellular CTP Concentrations

The intracellular concentration of CTP is a critical factor influencing the rate of RNA synthesis. Studies have shown that CTP is often the least abundant of the four rNTPs.[4]

| Cell Type | CTP Concentration | Method | Reference |

| Various Normal and Tumor Cell Lines | Variable (data for 16 cell lines available in source) | HPLC | [12] |

| Human Follicular Lymphoma Cell Line | LLOQ: 0.01 µg/mL | LC/MS/MS | [13] |

| Leukemia Cell Lines | LLOQ: 50 nM | HPLC-MS/MS | [14] |

Table 2: Examples of intracellular CTP concentrations in different cell types. (LLOQ: Lower Limit of Quantification)

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of CTP in RNA synthesis.

In Vitro Transcription Assay to Measure CTP Incorporation

This assay measures the incorporation of a radiolabeled CTP analog into a newly synthesized RNA molecule from a DNA template.

Materials:

-

Linearized DNA template containing a T7 promoter

-

T7 RNA Polymerase

-

10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

-

ATP, GTP, UTP solution (10 mM each)

-

CTP solution (variable concentrations for kinetic studies)

-

[α-³²P]-CTP (3000 Ci/mmol)

-

RNase Inhibitor

-

DNase I (RNase-free)

-

RNA loading buffer

-

Urea-polyacrylamide gel

Protocol:

-

Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following on ice:

-

1 µL 10x Transcription Buffer

-

1 µL DNA template (1 µg)

-

1 µL each of ATP, GTP, UTP (final concentration 0.5 mM each)

-

Variable volume of CTP to achieve desired final concentration (e.g., 12 µM)

-

1 µL [α-³²P]-CTP

-

1 µL RNase Inhibitor

-

1 µL T7 RNA Polymerase

-

Nuclease-free water to a final volume of 10 µL

-

-

Incubation: Incubate the reaction at 37°C for 2 hours.

-

DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.

-

Reaction Termination: Add 10 µL of RNA loading buffer to stop the reaction.

-

Gel Electrophoresis: Heat the samples at 95°C for 5 minutes and then load onto a denaturing urea-polyacrylamide gel.

-

Visualization: After electrophoresis, expose the gel to a phosphor screen and visualize the radiolabeled RNA products using a phosphorimager.

Below is a diagram of the experimental workflow for the in vitro transcription assay.

Caption: A flowchart outlining the major steps in an in vitro transcription assay to measure CTP incorporation.

Quantification of Intracellular CTP by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for extracting and quantifying intracellular CTP levels from cultured cells.

Materials:

-

Cultured cells

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold 6% Trichloroacetic Acid (TCA)

-

5 M K₂CO₃

-

HPLC system with a C18 reverse-phase column

-

Mobile Phase A (e.g., 10 mM tetrabutylammonium hydroxide, 10 mM KH₂PO₄, 0.25% MeOH, pH 6.9)

-

Mobile Phase B (e.g., 5.6 mM tetrabutylammonium hydroxide, 50 mM KH₂PO₄, 30% MeOH, pH 7.0)

-

CTP standard solution

Protocol:

-

Cell Harvesting: Harvest cultured cells by trypsinization or scraping, and wash twice with ice-cold PBS.

-

Metabolite Extraction:

-

Resuspend the cell pellet in a known volume of ice-cold 6% TCA.

-

Incubate on ice for 10 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Neutralization:

-

Transfer the supernatant to a new tube.

-

Neutralize the extract by adding 5 M K₂CO₃ dropwise until the pH is between 6.5 and 7.5.

-

-

HPLC Analysis:

-

Filter the neutralized extract through a 0.22 µm filter.

-

Inject a known volume of the sample onto the HPLC system.

-

Separate the nucleotides using a gradient of Mobile Phase A and B.

-

Detect CTP by UV absorbance at 254 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of CTP.

-

Determine the concentration of CTP in the samples by comparing their peak areas to the standard curve.

-

Normalize the CTP concentration to the initial cell number.

-

Below is a diagram of the workflow for quantifying intracellular CTP by HPLC.

Caption: A flowchart depicting the key steps for the extraction and quantification of intracellular CTP using HPLC.

Implications for Research and Drug Development

The critical role of CTP in RNA synthesis and cell proliferation makes the CTP biosynthetic pathway an attractive target for therapeutic intervention.[6]

-

Anticancer Therapy: Rapidly dividing cancer cells have a high demand for CTP to support RNA and DNA synthesis.[2] Inhibitors of CTP synthase can selectively target these cells by depleting the CTP pool, leading to cell cycle arrest and apoptosis.[6]

-

Antiviral Therapy: Many viruses rely on the host cell's nucleotide pools for their replication. Targeting CTP synthase can be an effective antiviral strategy by limiting the availability of a key building block for viral RNA synthesis.[15]

-

Immunosuppression: The proliferation of lymphocytes during an immune response is dependent on the de novo synthesis of pyrimidines. CTP synthase inhibitors have shown potential as immunosuppressive agents.[6]

Conclusion

Cytidine-5'-triphosphate is more than just a passive building block for RNA synthesis; it is a dynamically regulated molecule that lies at the heart of cellular proliferation and homeostasis. A thorough understanding of its biosynthesis, the regulation of its intracellular concentration, and its precise role in transcription is paramount for basic research and for the development of novel therapeutic strategies targeting a range of diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted world of CTP metabolism and its impact on cellular function.

References

- 1. In vitro polyoma DNA synthesis: inhibition by 1-beta-d-arabinofuranosyl CTP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CTP synthase: the hissing of the cellular serpent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Regulation of Human Cytidine Triphosphate Synthetase 2 by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. CTP synthetase - Wikipedia [en.wikipedia.org]

- 9. Common regulatory control of CTP synthase enzyme activity and filament formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assembly, Purification, and Pre-steady-state Kinetic Analysis of Active RNA-dependent RNA Polymerase Elongation Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. Targeting CTP synthetase 1 to restore interferon induction and impede nucleotide synthesis in SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Cytidine-5'-Triphosphate in Orchestrating Lipid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cytidine-5'-triphosphate (CTP), a vital pyrimidine nucleotide, plays a central and indispensable role in the intricate symphony of lipid metabolism. Beyond its function as a building block for RNA synthesis, CTP acts as a critical coenzyme and an allosteric regulator, primarily governing the de novo synthesis of phospholipids, the fundamental components of all cellular membranes.[1] This technical guide provides a comprehensive overview of the function of CTP in lipid metabolism, with a focus on its involvement in key biosynthetic pathways, the enzymes it modulates, and the experimental methodologies used to investigate these processes. Understanding the multifaceted role of CTP in lipid biosynthesis is paramount for researchers and professionals in drug development, as targeting these pathways holds promise for therapeutic interventions in various diseases, including metabolic disorders and cancer.

Core Functions of CTP in Lipid Metabolism

CTP's primary function in lipid metabolism is to serve as an essential precursor for the synthesis of two major classes of phospholipids: phosphatidylcholine (PC) and phosphatidylethanolamine (PE).[2] This is achieved through the well-characterized Kennedy pathway, which operates in most eukaryotic cells.[3][4] CTP is also a precursor for the synthesis of CDP-diacylglycerol, a key intermediate in the synthesis of other phospholipids like phosphatidylinositol, phosphatidylglycerol, and cardiolipin.[2]

The availability of intracellular CTP, regulated by the enzyme CTP synthetase, can significantly influence the rate of phospholipid synthesis.[2][5] CTP synthetase catalyzes the ATP-dependent conversion of UTP to CTP and is itself subject to feedback inhibition by CTP, creating a tightly regulated control loop that dictates the cellular CTP pool.[2][6]

Key Signaling Pathways Involving CTP

The Kennedy pathway, also known as the CDP-choline and CDP-ethanolamine pathways, represents the principal route for the de novo synthesis of PC and PE, respectively. CTP is a crucial substrate in the rate-limiting steps of both branches of this pathway.

The CDP-Choline Pathway for Phosphatidylcholine Synthesis

The synthesis of phosphatidylcholine, the most abundant phospholipid in eukaryotic membranes, proceeds through three sequential enzymatic reactions:

-

Phosphorylation of Choline: Choline is first phosphorylated by choline kinase (CK) to produce phosphocholine.[7]

-

Activation of Phosphocholine: This is the critical CTP-dependent step. CTP:phosphocholine cytidylyltransferase (CCT) catalyzes the reaction between CTP and phosphocholine to form CDP-choline and pyrophosphate.[4][7] This reaction is the primary regulatory point of the pathway.[8]

-

Synthesis of Phosphatidylcholine: Finally, choline phosphotransferase (CPT) or choline/ethanolamine phosphotransferase (CEPT) transfers the phosphocholine moiety from CDP-choline to a diacylglycerol (DAG) molecule, yielding phosphatidylcholine.[3][7]

Figure 1: The CDP-Choline Pathway for Phosphatidylcholine Synthesis.

The CDP-Ethanolamine Pathway for Phosphatidylethanolamine Synthesis

The synthesis of phosphatidylethanolamine, a key phospholipid in the inner leaflet of the plasma membrane, mirrors the CDP-choline pathway:

-

Phosphorylation of Ethanolamine: Ethanolamine is phosphorylated by ethanolamine kinase (EK) to form phosphoethanolamine.[9]

-

Activation of Phosphoethanolamine: In the CTP-dependent and rate-limiting step, CTP:phosphoethanolamine cytidylyltransferase (ECT) catalyzes the reaction of CTP with phosphoethanolamine to generate CDP-ethanolamine and pyrophosphate.[9][10]

-

Synthesis of Phosphatidylethanolamine: Finally, CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase transfers the phosphoethanolamine group from CDP-ethanolamine to DAG to produce phosphatidylethanolamine.[11]

Figure 2: The CDP-Ethanolamine Pathway for Phosphatidylethanolamine Synthesis.

Quantitative Data on CTP-Dependent Enzymes and Lipid Synthesis

The following tables summarize key quantitative data related to the enzymes involved in CTP-dependent lipid metabolism and the effects of CTP levels on lipid synthesis.

Table 1: Kinetic Properties of CTP-Dependent Enzymes in Lipid Metabolism

| Enzyme | Organism/Tissue | Substrate | Km Value | Reference(s) |

| CTP:phosphocholine cytidylyltransferase (CCT) | Rat Brain | CTP | 10 mM | [7] |

| CTP:phosphocholine cytidylyltransferase (CCT) | Rat Lung (microsomal) | CTP | 0.99 mM | [2] |

| CTP:phosphocholine cytidylyltransferase (CCT) | Rat Lung (microsomal, + 122 µM Oleate) | CTP | 0.33 mM | [2] |

| CTP:phosphocholine cytidylyltransferase (CCTα236) | Rat | CTP | 4.07 mM | [1] |

| CTP synthetase (CTPS) | Human Lymphocytes (resting) | UTP | 280 ± 310 µM | [4] |

| CTP synthetase (CTPS) | Human Lymphocytes (activated) | UTP | 230 ± 280 µM | [4] |

| CDP-diacylglycerol synthase | Saccharomyces cerevisiae | CTP | 1 mM | [6] |

Table 2: Effects of Altered CTP Levels on Lipid Composition in Saccharomyces cerevisiae

| Lipid Species | Change in Cells with E161K CTP Synthetase Mutation (less sensitive to CTP inhibition) | Reference(s) |

| Phosphatidylcholine Synthesis | 1.5-fold increase | [12] |

| Phosphatidylethanolamine Synthesis | 1.3-fold increase | [12] |

| Phosphatidate Synthesis | 2-fold increase | [12] |

| Phosphatidylserine Synthesis | 1.7-fold decrease | [12] |

| Ratio of Neutral Lipids to Phospholipids | 1.6-fold increase | [12] |

| Triacylglycerol | 1.4-fold increase | [12] |

| Free Fatty Acids | 1.7-fold increase | [12] |

| Ergosterol Ester | 1.8-fold increase | [12] |

| Diacylglycerol | 1.3-fold decrease | [12] |

Detailed Experimental Protocols

Protocol 1: CTP:phosphocholine cytidylyltransferase (CCT) Activity Assay

This protocol describes a method to measure CCT activity by quantifying the formation of radiolabeled CDP-choline from [14C]phosphocholine.

Materials:

-

Cell or tissue lysate

-

Assay buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2

-

Substrate solution: 1.5 mM phosphocholine containing [methyl-14C]phosphocholine (specific activity ~50 mCi/mmol)

-

CTP solution: 10 mM CTP in assay buffer

-

Reaction termination solution: 5% trichloroacetic acid (TCA)

-

Activated charcoal slurry

-

Scintillation cocktail and vials

-

Microcentrifuge

-

Scintillation counter

Procedure:

-

Prepare cell or tissue lysates in a suitable lysis buffer and determine the protein concentration.

-

In a microcentrifuge tube, combine 50 µL of lysate (containing a known amount of protein), 25 µL of substrate solution, and 25 µL of CTP solution.

-

Initiate the reaction by adding the CTP solution and incubate at 37°C for 15-30 minutes.

-

Terminate the reaction by adding 100 µL of 5% TCA.

-

Add 50 µL of activated charcoal slurry to each tube to adsorb the unreacted [14C]phosphocholine.

-

Vortex and incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 5 minutes to pellet the charcoal.

-

Transfer an aliquot of the supernatant (containing the [14C]CDP-choline product) to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the specific activity of CCT as nmol of CDP-choline formed per minute per mg of protein.

Figure 3: Experimental Workflow for CCT Activity Assay.

Protocol 2: Quantification of Intracellular CTP by HPLC

This protocol outlines a method for the extraction and quantification of intracellular CTP levels using high-performance liquid chromatography (HPLC).

Materials:

-

Cultured cells

-

Ice-cold phosphate-buffered saline (PBS)

-

Extraction solution: 60% methanol, ice-cold

-

HPLC system with a C18 reverse-phase column

-

Mobile phase: 100 mM potassium phosphate buffer (pH 6.0) with 5 mM tetrabutylammonium bromide

-

CTP standard solutions

-

UV detector (set to 271 nm)

Procedure:

-

Culture cells to the desired confluency.

-

Place the culture dish on ice and aspirate the medium.

-

Wash the cells twice with ice-cold PBS.

-

Add a defined volume of ice-cold extraction solution to the cells.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the nucleotide extract.

-

Filter the supernatant through a 0.22 µm filter.

-

Inject a known volume of the filtered extract onto the HPLC system.

-

Separate the nucleotides using the specified mobile phase and column.

-

Detect CTP by its UV absorbance at 271 nm.

-

Quantify the CTP concentration by comparing the peak area to a standard curve generated with known concentrations of CTP.

-

Normalize the CTP concentration to the total protein content or cell number of the original sample.

Figure 4: Workflow for Quantification of Intracellular CTP by HPLC.

Conclusion

Cytidine-5'-triphosphate is a linchpin in the regulation of lipid metabolism, primarily through its essential role in the Kennedy pathway for the synthesis of phosphatidylcholine and phosphatidylethanolamine. The enzymes CTP:phosphocholine cytidylyltransferase and CTP:phosphoethanolamine cytidylyltransferase, which utilize CTP as a substrate, are critical regulatory nodes in these pathways. The intracellular concentration of CTP, governed by CTP synthetase, directly impacts the flux through these phospholipid biosynthetic routes and can influence the balance between phospholipid and neutral lipid synthesis. The detailed experimental protocols provided herein offer a foundation for researchers to investigate the intricate roles of CTP and its associated enzymes in lipid metabolism. A deeper understanding of these processes will undoubtedly pave the way for the development of novel therapeutic strategies targeting lipid-related diseases.

References

- 1. Characterization of cytidylyltransferase enzyme activity through high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microsomal CTP:choline phosphate cytidylyltransferase: kinetic mechanism of fatty acid stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic and biochemical properties of CTP:choline-phosphate cytidylyltransferase from the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Large-scale filament formation inhibits the activity of CTP synthetase | eLife [elifesciences.org]

- 10. Ethanolamine-phosphate cytidylyltransferase - Wikipedia [en.wikipedia.org]

- 11. Functions of Arabidopsis CTP:phosphocholine cytidylyltransferase 1 in phosphatidylcholine biosynthesis and root growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

CTP as an Energy Source in Biochemical Reactions: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine triphosphate (CTP), a pyrimidine nucleoside triphosphate, serves as a vital energy currency in a specific subset of cellular metabolic reactions. While adenosine triphosphate (ATP) is the ubiquitous energy carrier for a vast array of biochemical processes, CTP's role is more specialized, primarily driving the synthesis of phospholipids, the glycosylation of proteins and lipids, and the formation of RNA. This technical guide provides a comprehensive overview of CTP's function as an energy source, detailing the key biochemical pathways it fuels, the enzymes it powers, and the regulatory mechanisms that govern its availability. This document consolidates quantitative data, presents detailed experimental methodologies, and provides visual representations of key pathways to serve as a resource for researchers in biochemistry, cell biology, and drug development.

Introduction: CTP as a Specialized Energy Currency

Cytidine triphosphate (CTP) is a high-energy molecule structurally similar to ATP, composed of a ribose sugar, a cytosine base, and three phosphate groups.[1] While the hydrolysis of its phosphoanhydride bonds releases a significant amount of free energy, comparable to that of ATP, its utilization as an energy coupler is confined to a select group of metabolic pathways.[1][2] This specialization allows for discrete regulation of specific biosynthetic routes, independent of the central ATP-utilizing metabolic machinery.[3] The primary roles of CTP as an energy source are in the biosynthesis of glycerophospholipids, the activation of sugars for glycosylation reactions, and as a building block for RNA synthesis.[1][4][5]

The synthesis of CTP is a critical, energy-dependent process in itself, catalyzed by CTP synthetase. This enzyme converts uridine triphosphate (UTP) to CTP, utilizing a glutamine or ammonia as a nitrogen source and the hydrolysis of ATP to drive the reaction forward.[6][7] The activity of CTP synthetase is tightly regulated by allosteric mechanisms, including feedback inhibition by CTP and activation by GTP, ensuring a balanced cellular nucleotide pool.[6][8]

Thermodynamics of CTP Hydrolysis

The energy-releasing capacity of CTP, like ATP, is attributed to the hydrolysis of its terminal phosphoanhydride bond. The standard Gibbs free energy of hydrolysis (ΔG°') for the reaction CTP + H₂O → CDP + Pᵢ is considered to be of a similar magnitude to that of ATP hydrolysis.[2] For ATP hydrolysis (ATP + H₂O → ADP + Pᵢ), the ΔG°' is approximately -30.5 kJ/mol (-7.3 kcal/mol).[5][8]

Table 1: Thermodynamics of ATP Hydrolysis (as a proxy for CTP)

| Parameter | Value | Conditions | Reference(s) |

| ΔG°' | -30.5 kJ/mol (-7.3 kcal/mol) | pH 7.0, 1 M concentrations | [5][8] |

| ΔG (cellular) | -50 to -65 kJ/mol (-12 to -15.5 kcal/mol) | Physiological concentrations of ATP, ADP, and Pᵢ | [9] |

It is important to note that the actual free energy change (ΔG) within a cell is significantly more negative than the standard free energy change, due to the cellular concentrations of reactants and products being far from standard conditions.

Key Roles of CTP in Metabolism

Phospholipid Synthesis

CTP is the essential energy source for the de novo synthesis of all membrane phospholipids in eukaryotes.[10][11] It activates phosphocholine and phosphoethanolamine to form CDP-choline and CDP-ethanolamine, respectively, in the Kennedy pathway.[12] These activated intermediates are then transferred to diacylglycerol to form phosphatidylcholine and phosphatidylethanolamine.

The key regulatory enzyme in this pathway is CTP:phosphocholine cytidylyltransferase. The activity of this enzyme is highly dependent on the availability of CTP.

Figure 1: CTP utilization in the Kennedy pathway for phospholipid synthesis.

Table 2: Enzyme Kinetics of CTP-Dependent Enzymes in Phospholipid Synthesis

| Enzyme | Organism/Tissue | Substrate | K_m | V_max | Conditions | Reference(s) |

| CTP:phosphocholine cytidylyltransferase | Rat Lung (microsomal) | CTP | 0.99 mM | - | - | [13] |

| CTP (+ 122 µM oleate) | 0.33 mM | Increased 50-60% | - | [13] | ||

| CTP:choline-phosphate cytidylyltransferase | Rat Brain | CTP | 10 mM | - | - | [5] |

| Choline phosphate | 0.3 mM | - | - | [5] | ||

| CDP-choline:1,2-diacylglycerol cholinephosphotransferase | Mouse Liver | CDP-choline | Varies with diacylglycerol species | - | - | [14] |

Protein and Lipid Glycosylation

CTP is essential for the synthesis of activated sugar donors required for glycosylation, particularly sialylation.[15] Sialic acids, often found at the termini of glycan chains, play crucial roles in cell recognition, signaling, and immunity. Before sialic acid can be transferred to a glycoprotein or glycolipid, it must be activated to CMP-sialic acid. This activation reaction is catalyzed by CMP-sialic acid synthetase, which utilizes CTP as the energy source.[11]

Figure 2: CTP-dependent activation of sialic acid for glycosylation.

CTP in Bacterial Signaling: The Noc Pathway

Recent research has unveiled a novel role for CTP as a signaling molecule in bacteria. In Bacillus subtilis, the nucleoid occlusion protein (Noc) utilizes CTP binding and hydrolysis to regulate chromosome segregation during cell division.[7][10][11] CTP binding to Noc is required for the formation of a higher-order nucleoprotein complex on DNA and activates Noc's membrane-binding activity.[10] This ensures the proper positioning of the bacterial chromosome away from the division septum.

Figure 3: CTP-dependent signaling pathway of the Noc protein in B. subtilis.

Table 3: Kinetic Parameters of Noc CTPase Activity

| Protein | Ligand | K_d | CTP Hydrolysis Rate | Conditions | Reference(s) |

| B. subtilis Noc | CTPγS | 68 ± 23 µM | ~1 CTP/Noc/hour | In vitro | [10] |

| CTPγS (+ NBS DNA) | - | ~9 CTP/Noc/hour | In vitro | [10] |

Cellular Concentrations of CTP

The intracellular concentration of CTP is generally the lowest among all ribonucleoside triphosphates, highlighting the tight regulation of its synthesis.[7][16] This low concentration makes CTP-dependent pathways highly sensitive to fluctuations in its availability.

Table 4: Intracellular CTP Concentrations

| Organism/Cell Type | CTP Concentration | Method | Reference(s) |

| Escherichia coli | Relatively constant during growth | HPLC | [4] |

| Saccharomyces cerevisiae | 0.7 mM (wild-type) | - | [15] |

| Lower in ura7Δ mutant (64% lower) | - | [15] | |

| Leukemia Cell Lines (HL-60, K562) | Varies with cytarabine treatment | LC-MS/MS | [2] |

Experimental Protocols

Measurement of Intracellular CTP Concentration by HPLC

This protocol provides a method for the extraction and quantification of intracellular nucleoside triphosphates, including CTP, from cultured cells.[17]

Materials:

-

Cultured cells

-

Ice-cold 6% Trichloroacetic Acid (TCA)

-

5 M K₂CO₃

-

HPLC system with a C18 reverse-phase column

-

Mobile Phase A: 10 mM tetrabutylammonium hydroxide, 10 mM KH₂PO₄, 0.25% MeOH, pH 6.9

-

Mobile Phase B: 5.6 mM tetrabutylammonium hydroxide, 50 mM KH₂PO₄, 30% MeOH, pH 7.0

-

CTP standard solutions

Procedure:

-

Cell Harvesting and Extraction:

-

Rapidly harvest a known number of cells by centrifugation at 4°C.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells by adding a specific volume of ice-cold 6% TCA. Vortex vigorously.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

-

Neutralization:

-

Carefully transfer the supernatant to a new tube.

-

Neutralize the extract by adding 5 M K₂CO₃ dropwise until the pH is between 6.5 and 7.5.

-

-

HPLC Analysis:

-

Filter the neutralized extract through a 0.22 µm filter.

-

Inject a known volume of the sample onto the HPLC system.

-

Separate the nucleotides using a suitable gradient of Mobile Phase A and B.

-

Detect the nucleotides by UV absorbance at 254 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of CTP.

-

Determine the concentration of CTP in the samples by comparing the peak area to the standard curve.

-

Normalize the CTP concentration to the initial cell number.

-

In Vitro Sialyltransferase Activity Assay

This protocol describes a radiometric assay to measure the activity of sialyltransferases, which utilize the CTP-derived donor, CMP-sialic acid.[3][7]

Materials:

-

Sialyltransferase enzyme preparation

-

Acceptor glycoprotein (e.g., asialofetuin)

-

CMP-[¹⁴C]sialic acid (radiolabeled donor substrate)

-

Reaction buffer (e.g., 50 mM MES, pH 6.0, 1 mM MgCl₂, 0.5% Triton CF-54)

-

SDS-PAGE loading buffer

-

SDS-PAGE apparatus

-

Phosphorimager or scintillation counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, acceptor glycoprotein, and CMP-[¹⁴C]sialic acid.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the sialyltransferase enzyme preparation.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

-

-

Reaction Termination:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

-

Product Detection and Quantification:

-

Separate the reaction products by SDS-PAGE. The radiolabeled sialic acid will be incorporated into the higher molecular weight glycoprotein.

-

Dry the gel and expose it to a phosphor screen or excise the protein band for scintillation counting.

-

Quantify the amount of incorporated radioactivity to determine the enzyme activity.

-

Conclusion and Future Perspectives

While often overshadowed by the central role of ATP, CTP is an indispensable energy source for a specific and vital set of biosynthetic pathways. Its dedicated role in phospholipid synthesis and glycosylation underscores a sophisticated layer of metabolic regulation, allowing for independent control of these crucial cellular processes. The recent discovery of CTP-dependent signaling in bacteria opens up new avenues of research into the diverse functions of this nucleotide.

For drug development professionals, the enzymes that utilize CTP, such as CTP synthetase and CTP:phosphocholine cytidylyltransferase, represent attractive therapeutic targets. Inhibitors of these enzymes could have applications in oncology and infectious diseases. A deeper understanding of the kinetics, regulation, and cellular dynamics of CTP-dependent pathways will be crucial for the rational design of such therapeutic agents. Future research should focus on expanding our knowledge of the full spectrum of CTP-dependent processes, further elucidating the regulatory networks that control CTP homeostasis, and exploring the therapeutic potential of targeting CTP metabolism.

References

- 1. CMP-Sialic Acid Synthetase: The Point of Constriction in the Sialylation Pathway. | Semantic Scholar [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Identification and characterization of important residues in the catalytic mechanism of CMP-Neu5Ac synthetase from Neisseria meningitidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biologydiscussion.com [biologydiscussion.com]

- 6. LON-CAPA Botany online: Basic Metabolism - ATP - Nucleoside Triphosphates - Bonds Rich in Energy [s10.lite.msu.edu]

- 7. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ATP hydrolysis - Wikipedia [en.wikipedia.org]

- 9. biology.stackexchange.com [biology.stackexchange.com]

- 10. Catalytic Cycle of Neisseria meningitidis CMP-Sialic Acid Synthetase Illustrated by High-Resolution Protein Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CMP-Sialic Acid Synthetase: The Point of Constriction in the Sialylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Investigating the utilization mechanism and kinetics of sialic acid mimetics in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Solved 5. Free Energy of Hydrolysis of CTP Compare the | Chegg.com [chegg.com]

- 14. Understanding and Controlling Sialylation in a CHO Fc-Fusion Process - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Cytidine-5'-Triphosphate in Orchestrating Protein Glycosylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein glycosylation, a critical post-translational modification, profoundly impacts protein folding, stability, trafficking, and function. The fidelity and efficiency of these intricate processes are intrinsically linked to the availability of essential nucleotide sugars. Among these, cytidine-5'-triphosphate (CTP) emerges as a pivotal player, serving as a direct precursor and an energy source for the synthesis of key activated sugar donors. This technical guide provides an in-depth exploration of the multifaceted role of CTP in protein glycosylation, with a particular focus on sialylation and the biosynthesis of dolichol phosphate. We present a comprehensive overview of the enzymatic reactions dependent on CTP, summarize key quantitative data, and provide detailed experimental protocols for the assessment of CTP-related enzymatic activities and intracellular CTP concentrations. Furthermore, we visualize the core pathways and experimental workflows to offer a clear and concise understanding of the integral function of CTP in this fundamental biological process. This guide is intended to be a valuable resource for researchers and professionals in the fields of glycobiology, cell biology, and drug development, providing the foundational knowledge and practical methodologies to investigate the intricate interplay between CTP metabolism and protein glycosylation.

Introduction to Protein Glycosylation and the Significance of CTP

Protein glycosylation is the enzymatic process of attaching glycans (carbohydrate chains) to proteins. This modification is fundamental to a vast array of biological processes, including cell-cell recognition, immune responses, and signal transduction. The major types of protein glycosylation include N-linked glycosylation, O-linked glycosylation, C-linked mannosylation, and others. The biosynthesis of the complex glycan structures requires activated sugar donors, which are nucleotide sugars.

Cytidine-5'-triphosphate (CTP) is a crucial ribonucleotide that participates in numerous cellular processes, including DNA and RNA synthesis, and phospholipid biosynthesis.[1] In the context of protein glycosylation, CTP's primary role is to serve as a precursor for the synthesis of cytidine monophosphate (CMP)-activated sugars. The most prominent of these is CMP-sialic acid, the universal donor for all sialylation reactions.[2] Furthermore, CTP is the essential phosphate donor in the synthesis of dolichol phosphate, a lipid carrier required for the biosynthesis of the oligosaccharide precursor in N-linked glycosylation.[3] Given these central roles, the cellular availability of CTP can be a critical determinant of proper protein glycosylation.

The Role of CTP in Sialylation

Sialylation, the addition of sialic acid residues to the termini of glycan chains, is a vital modification that influences a wide range of cellular functions. This process is entirely dependent on the availability of CMP-sialic acid, which is synthesized from CTP and sialic acid by the enzyme CMP-sialic acid synthetase (CMAS), also known as CTP:N-acylneuraminate cytidylyltransferase.[2]

The CMP-Sialic Acid Synthesis Pathway

The synthesis of CMP-sialic acid is a critical control point in the sialylation pathway.[2] The reaction, catalyzed by CMAS, involves the transfer of a CMP moiety from CTP to the anomeric hydroxyl group of sialic acid, with the release of pyrophosphate. Divalent cations, typically Mg²⁺, are essential for this enzymatic activity.[4] In vertebrates, this activation step predominantly occurs in the cell nucleus, after which the CMP-sialic acid is transported to the Golgi apparatus for use by sialyltransferases.[5]

Figure 1: CMP-Sialic Acid Synthesis and Sialylation Pathway. CTP and sialic acid are converted to CMP-sialic acid in the nucleus by CMAS. CMP-sialic acid is then transported to the Golgi apparatus to be used by sialyltransferases for protein sialylation.

Quantitative Data: Enzyme Kinetics

| Enzyme | Organism | Substrate | Km | kcat/Km (s-1mM-1) | Reference |

| CMP-Sialic Acid Synthetase (CMAS) | Neisseria meningitidis | N-Acylneuraminate | 0.34 mM | 86 | [4] |

Table 1: Kinetic Parameters of CMP-Sialic Acid Synthetase. This table summarizes the Michaelis-Menten constant (Km) and catalytic efficiency (kcat/Km) of CMAS from Neisseria meningitidis.

The Role of CTP in N-Linked Glycosylation via Dolichol Phosphate Synthesis

N-linked glycosylation is a major form of protein glycosylation where a pre-assembled oligosaccharide is transferred to an asparagine residue of a nascent polypeptide chain. This process is initiated in the endoplasmic reticulum (ER) and relies on a lipid carrier molecule called dolichol phosphate. CTP plays a crucial, albeit indirect, role in this pathway by providing the phosphate group for the synthesis of dolichol phosphate.

The Dolichol Phosphate Synthesis Pathway

Dolichol kinase, an enzyme located in the ER membrane, catalyzes the CTP-dependent phosphorylation of dolichol to form dolichol phosphate.[3][6] This is a terminal and essential step in the de novo synthesis of dolichol phosphate.[7] Dolichol phosphate then serves as the foundation upon which the precursor oligosaccharide (Glc₃Man₉GlcNAc₂) is assembled before its en bloc transfer to the protein.

Figure 2: CTP-Dependent Dolichol Phosphate Synthesis for N-Glycosylation. Dolichol is phosphorylated by dolichol kinase using CTP as the phosphate donor, forming dolichol phosphate, which is essential for the assembly of the precursor oligosaccharide for N-linked glycosylation in the ER.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of dolichol kinase highlight its affinity for CTP.

| Enzyme | Organism | Substrate | Apparent Km | Reference |

| Dolichol Kinase | Homo sapiens | CTP | 3.5 µM | [7] |

| Dolichol Kinase | Artemia salina | CTP | 24 µM | [8] |

Table 2: Kinetic Parameters of Dolichol Kinase for CTP. This table presents the apparent Michaelis-Menten constant (Km) of dolichol kinase for its substrate CTP in humans and brine shrimp.

Other Roles of CTP in Glycosylation

While the roles of CTP in sialylation and dolichol phosphate synthesis are well-established, its involvement in other glycosylation pathways is less direct but still significant.

-

C-Mannosylation: This unique form of glycosylation involves the attachment of a mannose residue to the indole ring of a tryptophan residue. The mannosyl donor for this reaction is dolichol-phosphate-mannose.[9] Since the synthesis of dolichol phosphate is CTP-dependent, CTP is indirectly required for C-mannosylation.

-

O-Fucosylation: The direct involvement of CTP in O-fucosylation is not clearly documented. The donor for fucosylation is GDP-fucose.

Experimental Protocols

Accurate measurement of CTP-dependent processes is crucial for understanding their impact on glycosylation. This section provides detailed methodologies for key experiments.

In Vitro CMP-Sialic Acid Synthetase (CMAS) Activity Assay

This protocol outlines a method to measure the activity of CMAS by quantifying the amount of CMP-sialic acid produced.

Materials:

-

Purified CMAS enzyme

-

Sialic acid (Neu5Ac) solution (e.g., 10 mM)

-

CTP solution (e.g., 50 mM)

-

MgCl₂ solution (e.g., 200 mM)

-

Tris-HCl buffer (1 M, pH 8.0)

-

Na₃VO₄ (phosphatase inhibitor) solution (e.g., 1 mM)

-

Alkaline phosphatase (e.g., 32 units/µL)

-

NaOH-glycine buffer (200 mM, pH 10.0)

-

Chilled ethanol (99.5%)

-

HPLC system with an appropriate column for nucleotide sugar analysis

Procedure:

-

Reaction Mixture Preparation: Prepare a 25 µL reaction mixture containing:

-

Purified CMAS protein (appropriate amount)

-

1.0 mM Sialic acid

-

2.0-5.0 mM CTP

-

20 mM MgCl₂

-

0.1 mM Na₃VO₄

-

100 mM Tris-HCl (pH 8.0)

-

-

Incubation: Incubate the reaction mixture at 37°C for 60 minutes.

-

Reaction Termination and Dephosphorylation: Stop the reaction by adding 25 µL of alkaline phosphatase in NaOH-glycine buffer. Incubate at 37°C for 3 hours to dephosphorylate remaining CTP.

-

Precipitation: Add 150 µL of chilled ethanol and incubate at -30°C for 30 minutes to precipitate proteins.

-

Sample Collection: Centrifuge at 16,000 x g for 10 minutes at 4°C. Collect the supernatant.

-

HPLC Analysis: Quantify the amount of CMP-sialic acid in the supernatant using HPLC analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Uncovering protein glycosylation dynamics and heterogeneity using deep quantitative glycoprofiling (DQGlyco) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bacterial CMP-sialic acid synthetases: production, properties, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CMP-sialic acid synthetase of the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human dolichol kinase, a polytopic endoplasmic reticulum membrane protein with a cytoplasmically oriented CTP-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dolichol kinases from yeast, nematode and human can replace each other and exchange their domains creating active chimeric enzymes in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CMP-Sialic Acid Synthetase: The Point of Constriction in the Sialylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Lynchpin of Membrane Synthesis: A Technical Guide to CTP's Role in Phospholipid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine Triphosphate (CTP) is a critical nucleotide that functions as an essential energy source and a key substrate for the synthesis of glycerophospholipids, the primary structural components of all cellular membranes. This technical guide provides an in-depth examination of the central role of CTP in the de novo synthesis of the most abundant phospholipids, phosphatidylcholine (PC) and phosphatidylethanolamine (PE), via the highly conserved Kennedy pathway. We will dissect the mechanisms of the rate-limiting enzymes, CTP:phosphocholine cytidylyltransferase (CCT) and CTP:phosphoethanolamine cytidylyltransferase (Pcyt2), explore their complex regulatory schemes, present key quantitative data, and detail relevant experimental protocols. Understanding the CTP-dependent steps in phospholipid biosynthesis is paramount for research in cell membrane biology, lipid homeostasis, and for the development of novel therapeutics targeting lipid metabolism in diseases such as cancer and metabolic disorders.

The Kennedy Pathway: CTP as the Activating Nucleotide

The de novo synthesis of both phosphatidylcholine (PC) and phosphatidylethanolamine (PE) in eukaryotic cells predominantly occurs through a series of enzymatic reactions known as the Kennedy pathway.[1] This pathway is bifurcated into two parallel branches, the CDP-choline branch for PC synthesis and the CDP-ethanolamine branch for PE synthesis.[1][2] CTP plays an indispensable role in the second, and rate-limiting, step of each branch, where it activates the phosphobase (phosphocholine or phosphoethanolamine) to create a high-energy CDP-alcohol intermediate.[3][4]

Phosphatidylcholine (PC) Synthesis

PC is the most abundant phospholipid in eukaryotic membranes, making up approximately 50% of the total phospholipid content.[3][5] Its synthesis via the CDP-choline pathway involves three key enzymatic steps:

-

Phosphorylation of Choline: Exogenous choline is transported into the cell and phosphorylated by choline kinase (CK) using ATP to produce phosphocholine.[1][6]

-

Activation by CTP: In the rate-limiting step, the enzyme CTP:phosphocholine cytidylyltransferase (CCT) , also known as PCYT1A, catalyzes the reaction between CTP and phosphocholine to form cytidine diphosphate-choline (CDP-choline) and pyrophosphate.[1][4][6]

-

Final Synthesis: A cholinephosphotransferase (CPT or CEPT) condenses CDP-choline with diacylglycerol (DAG) to produce the final PC molecule and releases cytidine monophosphate (CMP).[6]

Phosphatidylethanolamine (PE) Synthesis

PE is another crucial membrane component, particularly enriched on the inner leaflet of the plasma membrane, and is involved in processes like membrane fusion and autophagy.[7][8] The CDP-ethanolamine pathway for its synthesis mirrors that of PC:

-

Phosphorylation of Ethanolamine: Ethanolamine is phosphorylated by ethanolamine kinase (EK) to produce phosphoethanolamine (P-Etn).[8]

-

Activation by CTP: The regulatory enzyme CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) , also known as ECT, catalyzes the reaction between CTP and phosphoethanolamine to generate CDP-ethanolamine.[8][9][10]

-

Final Synthesis: An ethanolaminephosphotransferase (EPT) transfers the phosphoethanolamine moiety from CDP-ethanolamine to DAG to form PE.[8]

The central, CTP-dependent reactions for both pathways are illustrated in the diagram below.

Key CTP-Dependent Regulatory Enzymes

The commitment and rate of flux through the Kennedy pathway branches are controlled by the cytidylyltransferases, CCT and Pcyt2. Their activity is tightly regulated, ensuring that phospholipid synthesis is coordinated with cellular needs for membrane biogenesis and lipid homeostasis.

CTP:phosphocholine cytidylyltransferase (CCT / PCYT1A)

CCT is the key regulatory enzyme for PC synthesis.[4] Its regulation is primarily managed through a mechanism known as amphitropism , where the enzyme reversibly transitions between a soluble, inactive form and a membrane-associated, active form.[11]

-

Inactive State: In its soluble form, often found in the nucleus, the CCT enzyme is inactive.[11] A regulatory domain is thought to impose an inhibitory constraint on the catalytic domain.

-

Active State: When cellular membranes become deficient in PC or enriched in lipids that induce curvature stress (like DAG or fatty acids), CCT translocates from the nucleoplasm to the nuclear envelope or endoplasmic reticulum.[2][11] Binding to the membrane via an amphipathic helical domain relieves the autoinhibition, activating the enzyme and stimulating PC synthesis.[11]

Phosphorylation also plays a key role; the soluble, inactive form is typically hyperphosphorylated, and activation is associated with its dephosphorylation.[12] This dynamic regulation allows the cell to rapidly respond to changes in membrane composition and demand.

CTP:phosphoethanolamine cytidylyltransferase (Pcyt2 / ECT)

Pcyt2 is the analogous rate-limiting enzyme for the CDP-ethanolamine pathway.[9] While less is known about its regulation compared to CCT, it is clear that Pcyt2 activity is critical, as its complete knockout in mice is embryonically lethal.[1] Mammalian cells express two main isoforms, Pcyt2α and Pcyt2β, via alternative splicing, which exhibit different kinetic properties.[6][8] Pcyt2β is more active at lower concentrations of CTP and phosphoethanolamine, whereas the longer Pcyt2α isoform is more active at higher substrate concentrations.[6][8] This suggests a sophisticated mechanism for regulating PE synthesis based on metabolite availability. Like CCT, Pcyt2 utilizes both CTP and dCTP as substrates.[3][9]

Quantitative Data Summary

The efficiency and regulation of phospholipid biosynthesis are critically dependent on the kinetic properties of the key enzymes and the intracellular concentrations of their substrates.

Enzyme Kinetic Parameters

The Michaelis constant (Kₘ) reflects the substrate concentration at which an enzyme operates at half its maximal velocity (Vₘₐₓ), providing insight into substrate affinity.

| Enzyme | Organism/System | Substrate | Kₘ / K₀.₅ Value | Vₘₐₓ | Citation(s) |

| CCT (PCYT1A) | S. cerevisiae (Yeast) | CTP | 1.4 mM | - | [13][14] |

| Rat Brain | CTP | 10 mM | - | [6] | |

| Rat Brain | Phosphocholine | 0.3 mM | - | [6] | |

| Rat (truncated CCTα) | CTP | 4.07 mM | 3850 nmol/min/mg | [15] | |

| Rat (truncated CCTα) | Phosphocholine | 2.49 mM | 3850 nmol/min/mg | [15] | |

| Pcyt2 (ECT) | Human (isoform β) | Phosphoethanolamine | 140 µM | - | [12] |

| Human (isoform α) | Phosphoethanolamine | 318 µM | - | [12] |

Intracellular Metabolite Concentrations

The cellular concentrations of CTP and the phosphobases are key determinants of the reaction rates in vivo.

| Metabolite | Tissue / Cell Type | Concentration | Citation(s) |

| CTP | S. cerevisiae (Yeast) | ~0.7 mM | [13][14] |

| Rat Liver | 62 nmol/g wet weight | [16] | |

| BHK-21 Cells | 161 nmol/g wet weight | [16] | |

| Phosphocholine | Rat Liver | 1.16 µmol/g wet weight | [16] |

Notably, the intracellular CTP concentration in yeast (~0.7 mM) is significantly lower than the apparent Kₘ of CCT for CTP (1.4 mM).[13][14] This supports the model that CCT activity is highly sensitive to fluctuations in the cellular CTP pool, reinforcing its role as a key regulatory node.[13][14]

Experimental Protocols

Investigating the role of CTP in phospholipid biosynthesis requires robust methodologies for measuring enzyme activity and analyzing lipid products.

Protocol: CCT Enzyme Activity Assay (HPLC-Based)

This non-radioactive method measures the formation of the product, CDP-choline, from the substrates CTP and phosphocholine using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Purified CCT enzyme or cell lysate containing CCT

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl₂)

-

CTP solution (in Assay Buffer)

-

Phosphocholine solution (in Assay Buffer)

-

Stop Solution (e.g., 0.1 M HCl or heat inactivation)

-

HPLC system with a C18 reverse-phase column

-

Mobile Phase (e.g., 0.1 M ammonium bicarbonate (98%) and acetonitrile (2%), pH 7.4)[15]

-

UV Detector (set to ~271 nm for cytidine detection)

-

Standards for CTP and CDP-choline

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture. For a 100 µL final volume, combine:

-

50 µL of 2x Assay Buffer.

-

10 µL of CTP solution (to achieve desired final concentration, e.g., 5 mM).

-

10 µL of phosphocholine solution (to achieve desired final concentration, e.g., 3 mM).

-

Purified enzyme or lysate (e.g., 1-10 µg protein).

-

Nuclease-free water to bring the volume to 100 µL.

-

-

Initiate Reaction: Transfer the tubes to a 37°C water bath to start the reaction. Incubate for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by either adding 25 µL of Stop Solution or by boiling the sample for 3 minutes.[17] Place on ice.

-

Sample Preparation: Centrifuge the stopped reaction at >12,000 x g for 5 minutes to pellet precipitated protein. Transfer the supernatant to an HPLC vial.

-

HPLC Analysis:

-

Inject the supernatant onto the C18 column.

-

Run the isocratic mobile phase at a defined flow rate (e.g., 1 mL/min).

-

Monitor the elution profile at ~271 nm. CTP and the product, CDP-choline, will separate into distinct peaks with different retention times.[15]

-

-

Quantification: Create a standard curve using known concentrations of CDP-choline. Use the peak area from the experimental sample to quantify the amount of CDP-choline produced.

-

Calculate Activity: Express enzyme activity as nmol of CDP-choline formed per minute per mg of protein (nmol/min/mg).

Protocol: General Workflow for Phospholipid Analysis

This workflow describes the analysis of cellular phospholipid composition, which is the ultimate output of the CTP-dependent pathways. The gold standard for this analysis is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

1. Lipid Extraction (Folch or Bligh-Dyer Method):

-

Homogenization: Homogenize cell pellets or tissues in a cold solvent mixture, typically chloroform:methanol. A common Folch method ratio is 2:1 (v/v).[14]

-

Phase Separation: Add water or a saline solution to the homogenate to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 8:4:3.[14]

-

Lipid Collection: Centrifuge the mixture. The lipids will be concentrated in the lower organic (chloroform) phase. Carefully collect this layer, avoiding the protein interface.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).

2. LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the reconstituted lipid extract onto a reverse-phase or HILIC LC column. This separates different lipid classes based on their polarity.

-

Ionization: The eluting lipids are ionized, typically using Electrospray Ionization (ESI), which is a "soft" technique that keeps the intact phospholipid molecules charged and in the gas phase.

-

Mass Spectrometry (MS1 Scan): The mass spectrometer scans for the mass-to-charge ratio (m/z) of the intact parent lipid ions.

-

Tandem Mass Spectrometry (MS/MS Scan): Specific parent ions are selected and fragmented. The resulting fragment patterns are unique to the lipid's head group and fatty acyl chains, allowing for precise identification and structural characterization.

-

Quantification: By comparing the signal intensity to that of known internal standards, both the relative and absolute amounts of each phospholipid species can be determined.

Implications for Drug Development

The central role of CTP and the cytidylyltransferases in membrane biogenesis makes them attractive targets for drug development, particularly in oncology. Rapidly proliferating cancer cells have a high demand for phospholipid synthesis to build new membranes.[9]

-

Targeting CCT (PCYT1A): Inhibition of CCT can disrupt PC synthesis, leading to membrane stress and potentially triggering apoptosis in cancer cells.

-

Targeting Pcyt2 (ECT): Altered levels of PE and its precursors are recognized as indicators of tumor prognosis. Modulating Pcyt2 activity could therefore be a viable therapeutic strategy. For instance, breast cancer cells have been shown to have reduced Pcyt2 activity compared to noncancerous cells.

Developing specific inhibitors for CCT and Pcyt2 requires a deep understanding of their structure, catalytic mechanism, and regulatory interactions. The experimental protocols outlined herein are fundamental tools for screening and characterizing such compounds, enabling the advancement of novel lipid-targeted therapies.

References

- 1. Intracellular dCTP/ara-CTP ratio and the cytotoxic effect of ara-C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipid- and phospho-regulation of CTP:Phosphocholine Cytidylyltransferase α association with nuclear lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CTP:phosphoethanolamine cytidylyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CTP:phosphocholine cytidylyltransferase: Function, regulation, and structure of an amphitropic enzyme required for membrane biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoform-specific and Protein Kinase C-mediated Regulation of CTP:Phosphoethanolamine Cytidylyltransferase Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Ethanolamine-phosphate cytidylyltransferase - Wikipedia [en.wikipedia.org]

- 10. Regulation of CTP:phosphocholine cytidylyltransferase by amphitropism and relocalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of CTP:phosphocholine cytidylyltransferase in HeLa cells. Effect of oleate on phosphorylation and intracellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. foodsci.rutgers.edu [foodsci.rutgers.edu]

- 13. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A rapid method for the determination of CTP and phosphocholine in rat liver and baby hamster kidney 21 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Stimulation of the human CTP:phosphoethanolamine cytidylyltransferase gene by early growth response protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Intracellular Concentration of Cytidine-5'-Triphosphate (CTP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytidine-5'-triphosphate (CTP) is a vital pyrimidine nucleotide essential for numerous cellular processes. As a fundamental building block, it is indispensable for the synthesis of DNA and RNA. Beyond its role in nucleic acid production, CTP is crucial for the biosynthesis of phospholipids, such as phosphatidylcholine and phosphatidylethanolamine, which are major components of cellular membranes. It also participates in the glycosylation of proteins and lipids. The intracellular concentration of CTP is tightly regulated to meet the metabolic demands of the cell, and dysregulation of CTP levels has been implicated in various diseases, including cancer and immunodeficiencies. This technical guide provides a comprehensive overview of intracellular CTP concentrations, the methodologies for its quantification, and the key metabolic pathways governing its synthesis.

Data Presentation: Intracellular CTP Concentrations

The intracellular concentration of CTP can vary significantly depending on the cell type, metabolic state, and stage of the cell cycle. The following table summarizes reported CTP concentrations in various cell lines.

| Cell Type/Organism | Intracellular CTP Concentration (pmol/10⁶ cells) | Method of Quantification | Reference |

| Leukemia Cell Lines | |||

| K562 | 270 ± 50 | LC-MS/MS | [1] |

| NB4 | 190 ± 30 | LC-MS/MS | [1] |

| ML-1 | 250 ± 40 | LC-MS/MS | [1] |

| MV4-11 | 320 ± 60 | LC-MS/MS | [1] |

| THP-1 | 210 ± 40 | LC-MS/MS | [1] |

| Other Cancer Cell Lines | |||

| HeLa | Data not available | - | |

| A549 | Data not available | - | |

| Jurkat | ATP: ~4.5 nmol/10⁶ cells | Luciferase Assay | |

| Normal Cells | |||

| Normal Human Dermal Fibroblasts (NHDF) | Data not available | - | |

| Normal Lymphocytes | Cmax (ara-CTP): 47.7-60.9 | HPLC | [2] |

Signaling Pathways

The intracellular pool of CTP is maintained through two primary pathways: the de novo synthesis pathway and the salvage pathway.

De Novo and Salvage Pathways for CTP Synthesis

The de novo pathway synthesizes CTP from simpler precursor molecules, while the salvage pathway recycles cytidine and uridine from the degradation of nucleic acids.

Caption: De novo and salvage pathways for CTP synthesis.

Experimental Protocols

Accurate quantification of intracellular CTP is critical for research and drug development. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods.

Quantification of Intracellular CTP by HPLC-UV

This method is based on the separation of nucleotides by reverse-phase ion-pair chromatography and their detection by UV absorbance.[3]

a. Materials:

-

Cell Culture: Adherent or suspension cells.

-

Reagents: Trichloroacetic acid (TCA), potassium carbonate (K₂CO₃), tetrabutylammonium hydroxide, potassium phosphate monobasic (KH₂PO₄), methanol, hydrochloric acid (HCl), sodium hydroxide (NaOH).

-

Equipment: HPLC system with UV detector, C18 reverse-phase column, centrifuge, sonicator.

b. Protocol:

-

Cell Harvesting and Lysis:

-

Harvest a known number of cells (e.g., 1-10 x 10⁶ cells).

-

Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding a 6% ice-cold TCA solution and vortexing.

-

Incubate on ice for 10 minutes.

-

-

Neutralization:

-

Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Neutralize the extract by adding 5 M K₂CO₃.

-

-

HPLC Analysis:

-

Filter the neutralized extract through a 0.22 µm filter.

-

Inject the sample into the HPLC system.

-

Column: Symmetry C18, 3.5 µm, 150x4.6 mm.[3]

-

Mobile Phase A: 10 mM tetrabutylammonium hydroxide, 10 mM KH₂PO₄, 0.25% MeOH, pH 6.9.[3]

-

Mobile Phase B: 5.6 mM tetrabutylammonium hydroxide, 50 mM KH₂PO₄, 30% MeOH, pH 7.0.[3]

-

Gradient: A stepwise gradient from 40% to 60% B over 30 minutes.[3]

-

Flow Rate: 1.0 ml/min.[3]

-

Detection: UV absorbance at 254 nm.[3]

-

-

Quantification:

-

Generate a standard curve using known concentrations of CTP.

-